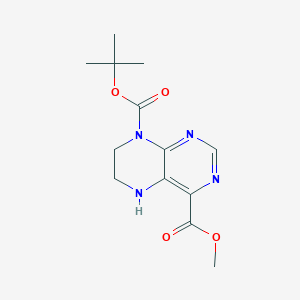![molecular formula C18H16ClN3O2 B2973973 N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide CAS No. 878425-01-5](/img/structure/B2973973.png)
N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Amidation: The final step involves the reaction of the chlorinated quinoxaline derivative with isobutyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale chemical reactors.
化学反応の分析
Types of Reactions
Oxidation: The quinoxaline core can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound and its derivatives have shown promise in various assays for their antimicrobial, antiviral, and anticancer activities. The quinoxaline core is known to interact with biological targets, making it a valuable structure in drug discovery.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the quinoxaline core, along with the chloro and isobutyramide groups, provides a unique combination of properties that can be fine-tuned for specific biological activities.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.
作用機序
The mechanism of action of N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit enzymes involved in microbial metabolism, leading to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-acetamide
- N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide
Uniqueness
Compared to similar compounds, N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide offers a unique combination of the quinoxaline core with the isobutyramide group. This combination enhances its biological activity and provides a distinct profile in terms of solubility and stability, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[4-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10(2)17(23)21-13-8-7-11(19)9-12(13)16-18(24)22-15-6-4-3-5-14(15)20-16/h3-10H,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIXOSOJKFGATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2973890.png)
![6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2973895.png)


![1-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2973898.png)

![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2973900.png)
![3-(1H-imidazol-1-yl)-8-(2-methoxypyridine-3-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2973901.png)

![{6-Oxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B2973905.png)

![N-(3-chloro-2-methylphenyl)-1-({4-[2-(3-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2973910.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2973912.png)
![2-Acetamido-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2973913.png)
